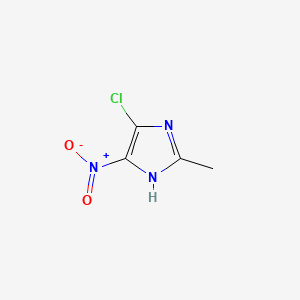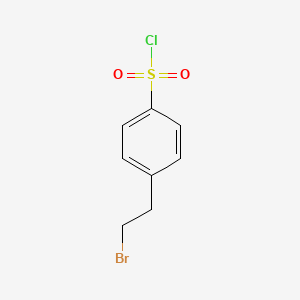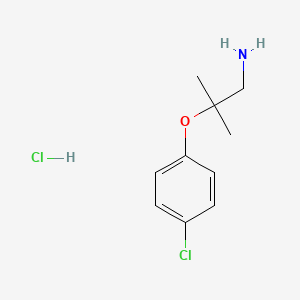
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Vue d'ensemble
Description
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride (PCPMH) is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. It is a type of amine hydrochloride that is known for its ability to form stable complexes with organic and inorganic molecules. PCPMH has been found to be useful in a variety of laboratory experiments and research applications, including drug delivery, enzyme inhibition, and protein-ligand interactions.
Applications De Recherche Scientifique
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride has been used in various scientific research applications due to its unique properties, such as its ability to form stable complexes with organic and inorganic molecules. It has been used in drug delivery, enzyme inhibition, and protein-ligand interactions. This compound has also been used in the synthesis of various compounds, such as biocides, herbicides, and insecticides. Additionally, it has been used in the synthesis of polymers and other materials, such as polyurethanes, polystyrenes, and polyesters.
Mécanisme D'action
The mechanism of action of 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride is not completely understood, but it is believed to involve the formation of stable complexes with organic and inorganic molecules. This compound is able to form complexes with various molecules due to its ability to interact with the electronegative atoms of the molecule, such as oxygen and nitrogen, and form a hydrogen bond. This interaction helps to stabilize the complex and is believed to be the basis of its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed that it may have some effects on the body due to its ability to form stable complexes with organic and inorganic molecules. It is believed that this compound may interact with enzymes and proteins, which could lead to changes in biochemical and physiological processes. Additionally, this compound has been found to be toxic to some organisms, such as fish, and may have an effect on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. However, this compound is toxic and should be handled with care. Additionally, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug delivery, enzyme inhibition, and protein-ligand interactions. Additionally, further research could be done to explore its potential use in the synthesis of various compounds, such as biocides, herbicides, and insecticides. Finally, further research could be done to explore its potential use in the synthesis of polymers and other materials, such as polyurethanes, polystyrenes, and polyesters.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-10(2,7-12)13-9-5-3-8(11)4-6-9;/h3-6H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTOHMBPIOYKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220141 | |
| Record name | 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69846-01-1 | |
| Record name | 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069846011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




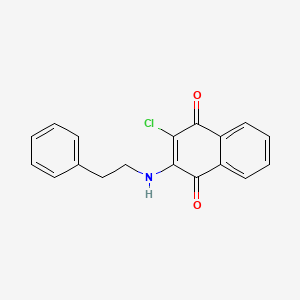
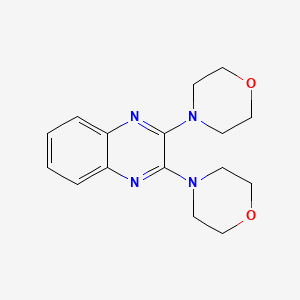
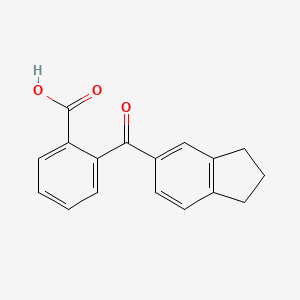
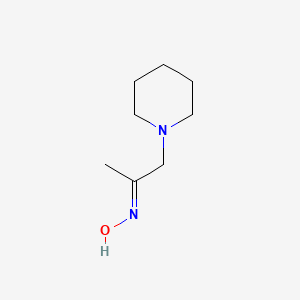
acetic acid](/img/structure/B3032939.png)
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt](/img/structure/B3032940.png)


![4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B3032943.png)
